N-methoxy-N,2-dimethylfuran-3-carboxamide
Overview
Description
N-methoxy-N,2-dimethylfuran-3-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-N,2-dimethylfuran-3-carboxamide typically involves the reaction of 3-furancarboxylic acid with N-methoxy-N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-methoxy-N,2-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-methoxy-N,2-dimethylfuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methoxy-N,2-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-methoxy-N,2-dimethylfuran-3-carboxamide can be compared with other similar compounds such as:
N-Methoxy-N-methylpropanamide: Similar in structure but lacks the furan ring.
N-Methylisobutyramide: Another amide with different substituents on the nitrogen atom.
N-(Pyridin-2-yl)amides: Contains a pyridine ring instead of a furan ring.
Uniqueness: The presence of the furan ring in this compound imparts unique chemical properties and reactivity, making it distinct from other amides
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
N-methoxy-N,2-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C8H11NO3/c1-6-7(4-5-12-6)8(10)9(2)11-3/h4-5H,1-3H3 |
InChI Key |
VBXWJLBRCVALCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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